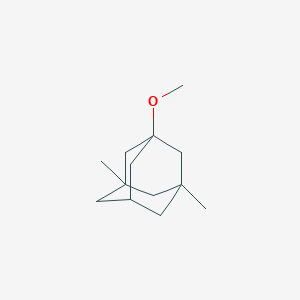

1-Methoxy-3,5-dimethyladamantane

描述

Structure

3D Structure

属性

IUPAC Name |

1-methoxy-3,5-dimethyladamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-11-4-10-5-12(2,7-11)9-13(6-10,8-11)14-3/h10H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOWNFGAUMRKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 1 Methoxy 3,5 Dimethyladamantane and Its Analogues

Classical Ether Synthesis: Williamson and Alcohol-Mediated Routes to Adamantyl Ethers

Traditional methods for forming the ether linkage in 1-methoxy-3,5-dimethyladamantane often rely on established ether synthesis protocols. These approaches typically involve the reaction of an adamantane-based precursor with a methoxy (B1213986) source.

Synthesis from Halogenated Adamantane (B196018) Precursors (e.g., 1-Bromo-3,5-dimethyladamantane)

A primary route to this compound involves the use of a halogenated adamantane precursor, such as 1-bromo-3,5-dimethyladamantane (B142378). This intermediate is a versatile starting material for introducing various functional groups at the bridgehead position of the adamantane cage. The synthesis of 1-bromo-3,5-dimethyladamantane can be accomplished by the bromination of 1,3-dimethyladamantane (B135411). chemicalbook.comgoogle.com In one method, 1,3-dimethyladamantane is heated with bromine in the presence of HBr in acetic acid to yield the desired bromo-derivative. chemicalbook.comgoogle.com Another procedure involves reacting 1,3-dimethyladamantane with bromine and anhydrous aluminum trichloride (B1173362) in 1,2-dichloroethane, which has been reported to produce 1-bromo-3,5-dimethyladamantane in high yield. chemicalbook.com

Once 1-bromo-3,5-dimethyladamantane is obtained, it can be converted to the corresponding ether. This transformation can be viewed in the context of a Williamson-like ether synthesis, where the halogen acts as a leaving group, and a methoxide (B1231860) source serves as the nucleophile. While the direct reaction with sodium methoxide is a plausible route, alternative methods often proceed through an alcohol intermediate, 3,5-dimethyladamantan-1-ol. researchgate.net The bromo-derivative can be converted to the amine via reactions with reagents like urea, which is then further processed. jmpm.vnresearchgate.net The synthesis of the target ether from the alcohol is a more common classical approach.

Table 1: Synthesis of 1-Bromo-3,5-dimethyladamantane

| Starting Material | Reagents | Conditions | Yield | Reference |

| 1,3-Dimethyladamantane | Bromine, HBr, Acetic Acid | 50-55°C, 12 hours | Not specified | chemicalbook.com |

| 1,3-Dimethyladamantane | Bromine, Anhydrous aluminum trichloride, 1,2-dichloroethane | Heating to 15°C | 92% | chemicalbook.com |

Silver Oxide-Mediated Etherification Reactions

Silver oxide has been utilized as a reagent to facilitate etherification reactions involving adamantane derivatives. While specific examples detailing the use of silver oxide for the synthesis of this compound are not prevalent in the provided search results, the general principle of silver-assisted reactions is established in organic synthesis. In related contexts, silver salts like silver perchlorate (B79767) have been used to precipitate chloride ions in reactions involving adamantane compounds. researchgate.net This suggests a potential role for silver compounds in activating substrates or scavenging byproducts during etherification.

Modern and Sustainable Synthetic Strategies for Adamantane Ethers

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for preparing adamantane ethers. These strategies aim to reduce reaction times, minimize waste, and utilize less hazardous reagents.

Mechanochemical Synthesis: High-Temperature Ball Milling Approaches

Mechanochemistry, specifically high-temperature ball milling, has emerged as a sustainable and efficient method for synthesizing diamondoid ethers, including those of adamantane. irb.hr This solvent-free technique involves the mechanical grinding of reactants at elevated temperatures to induce chemical reactions. The synthesis of bulky diamondoid ethers has been successfully demonstrated using this approach, which was found to be faster and more sustainable compared to conventional solution-based methods. irb.hr For the formation of adamantyl ethers, thermal activation plays a critical role, with higher temperatures being necessary to overcome the activation energy for the reaction to proceed under mechanochemical conditions. irb.hr This method avoids the use of bulk solvents, making it a greener alternative for the synthesis of adamantane derivatives.

Table 2: Mechanochemical Synthesis of a Diamondoid Ether

| Reactants | Conditions | Conversion | Reference |

| Adamantanol, Adamantyl Iodide, K2CO3 | Ball milling at 100°C | Trace amounts | irb.hr |

| Adamantanol, Adamantyl Iodide, K2CO3 | Ball milling at 180°C | 60% | irb.hr |

Palladium-Catalyzed Oxidative Carbonylation for Adamantyl Ester/Ether Precursors

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis. While direct palladium-catalyzed etherification of adamantanes is one approach, the formation of ester or ether precursors via oxidative carbonylation is another sophisticated strategy. Palladium catalysts are known to facilitate the C-O cross-coupling of alcohols with aryl halides, a reaction that shares mechanistic principles with the formation of adamantyl ethers. nih.gov For instance, palladium complexes have been shown to catalyze the reaction of 1-chloroadamantane (B1585529) with alcohols to produce 1-alkoxyadamantanes, with yields being highly dependent on catalyst concentration and temperature. researchgate.net Furthermore, palladium-catalyzed C-H functionalization offers a direct way to introduce functionality onto the adamantane scaffold, which can then be converted to other groups. rsc.org These methods provide a versatile platform for accessing a wide range of adamantane derivatives, including precursors for this compound.

Construction of the Adamantane Framework Preceding Etherification

The adamantane framework can be constructed from bicyclic precursors or through ring expansion and contraction reactions. nih.gov For substituted adamantanes like 1,3-dimethyladamantane, the synthesis often starts from a pre-existing adamantane core which is then alkylated, or the substituents are incorporated during the cage-forming reactions. Once the 1,3-dimethyladamantane is synthesized, it can be functionalized at the bridgehead position, for example, by oxidation to form 3,5-dimethyladamantan-1-ol, a key precursor for etherification. researchgate.net This alcohol can then be converted to this compound through classical etherification methods, such as reaction with a methylating agent.

Total Synthesis from Acyclic and Bicyclic Precursors

The creation of the adamantane core from non-cage precursors is a foundational achievement in organic synthesis. These methods typically involve the rearrangement of polycyclic precursors. While direct total synthesis of this compound from acyclic materials is not a common route, the principles are based on the synthesis of the core structure.

One of the most well-known methods involves the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene (B1210996) to adamantane. orgsyn.org More complex adamantane derivatives can be built using multistep syntheses starting from precursors like tetraethylbicyclo[3.3.1]nonane-2,6-dione-1,3,5,7-tetracarboxylate. orgsyn.org In these strategies, the adamantane cage is assembled first. The introduction of the methyl and methoxy groups, as in this compound, would occur in subsequent functionalization steps after the core is assembled. For instance, a hydroxyl group could be introduced and then converted to a methoxy ether.

Ring Expansion and Contraction Methodologies

Ring expansion reactions provide a powerful method for synthesizing substituted adamantane analogues, particularly homoadamantanes, which contain an additional methylene (B1212753) group in the cage structure. Conditions have been developed for preparing 4-substituted homoadamantanes in good yields through intramolecular ring expansion reactions of adamantan-2-one. rsc.org These reactions, which include the Beckmann and Schmidt rearrangements, demonstrate the utility of expanding the adamantane core to achieve specific substitution patterns. rsc.org

More broadly, cascade ring expansion reactions are recognized for their potential in creating medium-sized rings and macrocycles without requiring the high-dilution conditions typical of other macrocyclization methods. rsc.org These strategies allow for the formation of large rings through a series of rearrangements involving smaller, more common ring sizes. rsc.org While not a direct route to this compound, these methodologies are crucial for creating a diverse range of adamantane-related scaffolds that can be further elaborated. whiterose.ac.uk

Functionalization of the Adamantane Core for Ether Synthesis

Due to the high strength of its C-H bonds, the functionalization of the adamantane core is challenging. However, advanced methods have been developed to achieve this with high selectivity, which is essential for the synthesis of specific ethers like this compound.

C-H Functionalization Strategies Towards Methoxyadamantanes

The selective functionalization of adamantane's strong tertiary C-H bonds is a significant challenge in synthetic chemistry. researchgate.net The bond dissociation energy of a tertiary C-H bond in adamantane is unusually high at approximately 99 kcal/mol. researchgate.net Several advanced catalytic methods have been developed to overcome this hurdle.

Photoredox catalysis, often paired with a hydrogen atom transfer (HAT) catalyst, has emerged as a powerful technique for the selective functionalization of these strong C-H bonds. researchgate.net This approach allows for direct C-H alkylation with excellent chemoselectivity for the tertiary positions. researchgate.net Another strategy involves oxidative functionalization. When adamantane reacts with an oxidant like 1,2,4,5-benzenetetracarbonitrile (TCB) under irradiation, a single-electron transfer (SET) occurs, forming an adamantane radical cation. acs.org This intermediate tends to deprotonate from the bridgehead (tertiary) position, creating a radical that can be trapped by a nucleophile. acs.org

Interestingly, the presence of a methoxy group can direct further functionalization. In the case of 1-methoxyadamantane, the radical cation preferentially deprotonates from the methyl group of the methoxy substituent. acs.org However, using a different radical source, such as the nitrate (B79036) radical (NO₃•) generated from cerium(IV) ammonium (B1175870) nitrate, allows for selective hydrogen abstraction at the bridgehead positions with minimal interference from existing substituents. acs.org This provides a useful pathway for the targeted oxidative functionalization of adamantanes. acs.org

| Method | Catalyst/Reagent | Mechanism | Selectivity | Reference |

| Photoredox/HAT Catalysis | Photoredox Catalyst + HAT Catalyst | C-H Alkylation | Excellent for 3° C-H bonds | researchgate.net |

| Photo-oxidization | 1,2,4,5-benzenetetracarbonitrile (TCB) | SET / Deprotonation | Bridgehead C-H bonds | acs.org |

| Radical Abstraction | Cerium(IV) ammonium nitrate (generates NO₃•) | Hydrogen Abstraction | Bridgehead C-H bonds | acs.org |

Direct Radical Functionalization Pathways for Substituted Adamantanes

The synthesis of substituted adamantanes is frequently accomplished through radical intermediates, which exhibit unique stability and reactivity. rsc.orgnih.govresearchgate.net Direct C-H functionalization via radical pathways is an attractive, atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov

A variety of radical-based reactions can convert adamantane's C-H bonds directly into C-C bonds, and the principles extend to C-O bond formation for ether synthesis. rsc.orgresearchgate.net Generating the adamantyl radical is the key first step. This requires highly reactive species capable of abstracting a hydrogen atom from the strong C-H bonds, such as O-centered radicals derived from peroxides or photoexcited diaryl ketones. nih.gov

One of the earliest examples of radical-mediated C-H functionalization was the chlorocarbonylation of adamantane using oxalyl chloride and a benzoyl peroxide initiator. nih.gov More modern methods often employ photocatalysis. For example, decatungstate photocatalysis can be used in a tandem carbonylation-addition process where an excited photocatalyst abstracts a hydrogen from adamantane to generate the adamantyl radical. nih.gov Giese-type additions to alkenes also commonly proceed through a radical C-H abstraction to directly form the necessary adamantyl radical intermediate. nih.gov

| Reaction Type | Initiator/Catalyst | Intermediate | Key Feature | Reference |

| Chlorocarbonylation | Benzoyl Peroxide | Adamantyl Radical | Early example of radical C-H to C-C functionalization | nih.gov |

| Photocatalytic Acylation | Decatungstate Photocatalyst | Adamantyl Radical | Tandem carbonylation-addition process | nih.gov |

| Giese-type Addition | Various (e.g., peroxides) | Adamantyl Radical | Direct C-H activation avoids pre-functionalized substrates | nih.gov |

Stereoselective and Regioselective Synthesis of Adamantane Ether Derivatives

Achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of substituents is paramount for synthesizing complex molecules like this compound.

A powerful demonstration of regioselectivity is the chemo-enzymatic approach. For instance, washed cells of Kitasatospora sp. GF12 can catalyze the highly regioselective hydroxylation of 1,3-adamantanediol (B44800) to produce 1,3,5-adamantanetriol. nih.gov This biological catalyst precisely targets the C5 position. The resulting hydroxyl group can then be converted to a methoxy ether in a subsequent chemical step.

Chemical methods also offer excellent regioselectivity. A convenient, one-stage synthesis of 1-adamantyl ethers involves the reaction of 1,3-dehydroadamantane (DHA) with an alcohol. fluorine1.ru In a tetrahydrofuran (B95107) (THF) solvent, the proton from the alcohol's hydroxyl group attacks the strained DHA, forming an adamantyl-cation that readily combines with the alcohol's oxygen to create an ether bond. This method selectively produces 1-substituted adamantane ethers. fluorine1.ru Furthermore, regioselective routes for the alkylation of the adamantane core, such as the synthesis of 1,3,5-trimethyl-adamantane from 1,3-dimethyl-adamantane, highlight the ability to control substitution patterns at the bridgehead positions. acs.org

Stereoselective synthesis of adamantane derivatives has also been achieved, often involving the transformation of molecules containing chiral elements. nih.govrsc.org For example, a series of (R)- and (S)-isomers of adamantane-substituted heterocycles have been synthesized, demonstrating that stereochemical control is possible. nih.govrsc.org These syntheses often rely on key intermediates or rearrangements that proceed with high stereoselectivity. rsc.orgresearchgate.net While these examples focus on nitrogen-containing rings, the underlying principles of using chiral precursors or catalysts are broadly applicable to the stereoselective synthesis of other derivatives, including ethers.

| Method | Substrate | Reagent/Catalyst | Product | Selectivity | Reference |

| Chemo-enzymatic | 1,3-Adamantanediol | Kitasatospora sp. GF12 cells | 1,3,5-Adamantanetriol | Regioselective | nih.gov |

| Strained Ring Opening | 1,3-Dehydroadamantane | Polyfluorinated Alcohols | 1-Adamantyl polyfluoroalkyl ethers | Regioselective | fluorine1.ru |

| Alkylation | 1,3-Dimethyl-adamantane | Not specified | 1,3,5-Trimethyl-adamantane | Regioselective | acs.org |

| Rearrangement | Adamantyl-substituted N-Boc-homoallylamines | Various | (R)- and (S)-isomers of piperidine-2,4-diones | Stereoselective | nih.govrsc.org |

Reaction Mechanisms and Conformational Analysis of Adamantane Ethers

Mechanistic Pathways of Ether Formation and Cleavage in Adamantane (B196018) Systems

The formation and cleavage of the ether linkage in adamantane-based compounds, such as 1-Methoxy-3,5-dimethyladamantane, are governed by mechanisms that are heavily influenced by the unique, rigid, and bulky structure of the adamantane cage. These reactions primarily proceed through cationic or radical intermediates, while classical bimolecular substitution pathways are generally disfavored.

Carbocationic Rearrangements in Adamantyl Ether Synthesis

The synthesis of adamantyl ethers often involves carbocationic intermediates, which are notably stable at the bridgehead positions of the adamantane core. nih.gov The 1-adamantyl cation is stabilized through hyperconjugation, a phenomenon where the empty p-orbital of the carbocation is stabilized by the surrounding C-C sigma bonds of the rigid cage structure. masterorganicchemistry.com This inherent stability facilitates reactions that proceed via an SN1-type mechanism.

For instance, the synthesis of an adamantyl ether can be achieved by reacting an adamantyl halide, such as 1-bromoadamantane, with an alcohol in the presence of a Lewis acid. The Lewis acid assists in the departure of the leaving group, leading to the formation of the stable 1-adamantyl cation. This cation then readily reacts with the alcohol (e.g., methanol) to form the corresponding ether.

However, the synthesis of substituted adamantanes like 1,3-dimethyladamantane (B135411), the precursor for this compound, often begins with a different polycyclic hydrocarbon that rearranges under Lewis acid catalysis to the thermodynamically more stable adamantane skeleton. researchgate.net This process, known as adamantane rearrangement, proceeds through a complex series of carbocationic intermediates. acs.orgrsc.org Once the 1,3-dimethyladamantane framework is established, functionalization at a bridgehead position to introduce the methoxy (B1213986) group can proceed through similar carbocationic pathways. For example, treatment of 1,3-dimethyladamantane with a brominating agent in the presence of a Lewis acid can generate the 1-bromo-3,5-dimethyladamantane (B142378). wikipedia.org Subsequent reaction with methanol (B129727), often assisted by a silver salt to abstract the bromide, would proceed via the 1,3-dimethyl-5-adamantyl cation to yield this compound.

Radical Intermediates and Cage Effects in C-O Bond Formation

While carbocationic pathways are common, C-O bond formation in adamantane systems can also occur through radical intermediates. rsc.org The synthesis of adamantane derivatives can be achieved through various radical-based functionalization reactions that directly convert C-H bonds to C-C or C-O bonds. nih.govrsc.org

A general approach involves the generation of an adamantyl radical at a tertiary bridgehead position. This can be accomplished through hydrogen atom abstraction from the adamantane core by a highly reactive radical species. rsc.org For example, the reaction of 1,3-dimethyladamantane with a radical initiator in the presence of a source of oxygen, such as a peroxide or molecular oxygen, could lead to the formation of a 1,3-dimethyl-5-adamantyloxy radical. This intermediate could then be trapped to form the ether.

The "cage effect" in adamantane chemistry primarily refers to the influence of the rigid, cage-like structure on the reactivity and stability of intermediates. In the context of radical reactions, the adamantane cage restricts the geometry of the radical center, preventing it from achieving a planar conformation which can destabilize the radical compared to a non-cyclic tertiary radical. nih.gov However, the 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals, a trait linked to the high stability of the corresponding 1-adamantyl cation. rsc.org This enhanced nucleophilicity allows it to react rapidly with electron-deficient species. rsc.org

Nucleophilic Substitution and Elimination Pathways

The rigid structure of the adamantane cage profoundly impacts nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Due to the geometry of the adamantane cage, backside attack as required for an SN2 reaction is impossible at the bridgehead positions. The cage structure effectively shields the carbon center from the incoming nucleophile. Therefore, nucleophilic substitution at the 1-position of adamantane derivatives proceeds almost exclusively through an SN1 mechanism involving the stable 1-adamantyl cation. nih.gov For this compound, cleavage of the ether bond by a strong acid would likely proceed via protonation of the ether oxygen, followed by departure of methanol to form the stable 1,3-dimethyl-5-adamantyl cation.

Elimination Reactions: Elimination reactions, such as E1 and E2, are also significantly affected by the adamantane framework. The formation of a double bond originating from a bridgehead carbon (Bredt's rule) is highly unfavorable due to the extreme ring strain it would introduce into the rigid system. Consequently, elimination reactions that would require the formation of a double bond at the bridgehead are strongly disfavored. Cleavage of this compound is therefore unlikely to proceed through a standard elimination pathway.

Influence of Adamantane Cage Geometry on Reactivity

The reactivity of adamantane ethers is intrinsically linked to the unique geometry of the adamantane core. This geometry imposes significant steric and electronic effects that dictate the molecule's chemical behavior.

Steric Hindrance Effects of the Adamantane Moiety

The adamantane group is exceptionally bulky, and this steric hindrance is a dominant factor in its chemistry. researchgate.net The cage-like structure effectively shields the bridgehead positions from direct interaction with bulky reagents. nih.gov In this compound, the adamantyl group, further enlarged by two methyl substituents, sterically encumbers the ether oxygen.

This steric bulk can:

Hinder Nucleophilic Attack: Access of a nucleophile to the methyl carbon of the methoxy group for a potential SN2 cleavage is sterically hindered by the adjacent bulky adamantane cage.

Influence Conformational Preferences: The sheer size of the 3,5-dimethyladamantyl group will dictate the preferred orientation of the methoxy group to minimize steric strain.

Limit Intermolecular Interactions: The bulky nature of the adamantane moiety can prevent close packing in condensed phases and restrict access of other molecules to the reactive centers. acs.org

The table below summarizes the impact of steric hindrance on potential reactions involving this compound.

| Reaction Type | Position of Attack | Effect of Steric Hindrance | Favored Pathway |

|---|---|---|---|

| Nucleophilic Substitution (Cleavage) | Bridgehead Carbon (C1) | Prevents SN2 backside attack | SN1 (via carbocation) |

| Nucleophilic Substitution (Cleavage) | Methoxy Methyl Group | Hinders SN2 attack by bulky nucleophiles | Less likely; depends on nucleophile size |

| Protonation/Lewis Acid Coordination | Ether Oxygen | May hinder approach of very bulky acids | Generally accessible to smaller electrophiles |

| Elimination | Bridgehead Carbon (C1) | Prevents formation of a bridgehead double bond (Bredt's Rule) | Highly disfavored |

Electronic and Inductive Effects of Substituents on Adamantane Reactivity

The substituents on the adamantane cage exert significant electronic effects that modulate its reactivity. In this compound, the key substituents are the two methyl groups and the methoxy group.

Methyl Groups (-CH3): Methyl groups are electron-donating through an inductive effect. By pushing electron density through the sigma bonds, they help to stabilize any positive charge that develops on the adamantane cage. In the case of this compound, the methyl groups at positions 3 and 5 further stabilize the tertiary carbocation formed at position 1 upon cleavage of the ether bond. This enhances the rate of SN1 reactions compared to unsubstituted adamantane. researchgate.net

Methoxy Group (-OCH3): The methoxy group has a dual electronic nature. uba.ar

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density through the C-O sigma bond. This inductive effect is deactivating.

Resonance Effect (+R): The oxygen atom has lone pairs of electrons that can be donated through resonance. However, in the adamantane system, this resonance effect is not operative in the same way as in an aromatic system, as there is no pi-system for delocalization. The primary electronic influence of the methoxy group attached to the adamantane cage is its inductive withdrawal.

| Substituent | Position | Primary Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Methyl (-CH3) | 3, 5 | Inductive (+I) Electron-Donating | Stabilizes carbocation at C1; Activates the cage towards electrophilic attack |

| Methoxy (-OCH3) | 1 | Inductive (-I) Electron-Withdrawing | Makes C1 more electrophilic; Oxygen is a site for protonation |

Thermal and Catalytic Transformations of Adamantyl Ethers

The adamantane cage is a rigid, strain-free tricyclic hydrocarbon, and its derivatives, including adamantyl ethers, are subjects of significant interest due to their unique structural and chemical properties. The transformations of these ethers can be induced thermally or through catalysis, leading to a variety of functionalized products. The inherent stability of the adamantane core, combined with the reactivity of the ether linkage and the C-H bonds on the skeleton, allows for diverse chemical manipulations.

The chemistry of diamondoid hydrocarbons is characterized by extensive molecular rearrangements, famously exemplified by the Lewis acid-catalyzed conversion of various C₁₀H₁₆ isomers into the highly stable adamantane structure. researchgate.netwikipedia.org These transformations are typically equilibrium-controlled processes driven by the superior thermodynamic stability of the adamantane cage. researchgate.net

In adamantane ether systems, rearrangement and isomerization reactions are often facilitated by the formation of adamantyl cation intermediates. For a molecule such as this compound, protonation of the ether oxygen under acidic conditions, followed by the loss of methanol, would generate a stable tertiary carbocation at a bridgehead position. The stability of the 1-adamantyl cation is a known driving force in such reactions. nih.gov The mechanism for the rearrangement between the 1-yl and 2-yl adamantyl cations in sulfuric acid can involve an intermolecular hydride transfer, utilizing adamantane itself as a catalyst, or a slower, reversible ring-opening of the adamantane skeleton. rsc.org

Thermal transformations of adamantyl ethers have also been investigated. Studies on allyl aryl ethers of the adamantane series show that the composition of reaction products is highly dependent on temperature, reaction time, and the nature of the solvent. researchgate.net In some cases, thermal rearrangement occurs, while in others, particularly with nucleophilic solvents, the reaction can proceed through the substitution of the ether's alkoxy or phenoxy fragment. researchgate.net

The table below summarizes key aspects of rearrangement processes relevant to adamantane systems.

Table 1: Examples of Rearrangement and Isomerization in Adamantane Systems| Precursor/System | Conditions | Key Intermediate | Product | Research Finding |

|---|---|---|---|---|

| endo-Tetrahydrodicyclopentadiene (B1210996) | Lewis Acid (e.g., AlCl₃) | Various Carbocations | Adamantane | An iconic example of thermodynamically-driven rearrangement to the most stable isomer. researchgate.net |

| Noradamantane derivatives | Solvolysis | 1-Adamantyl cation | Adamantane derivatives | The rearrangement is driven by the release of ring strain and formation of the stable adamantyl cation. nih.gov |

| Adamantyl cation (1-yl) | Sulfuric Acid | Adamantyl cation (2-yl) | Adamantyl cation (2-yl) | A rapid rearrangement occurs via intermolecular hydride transfer, with a slower mechanism involving reversible ring-opening. rsc.org |

| Allyl aryl ethers of adamantane | Heating in diethylene glycol | N/A | Rearranged and substituted phenols | The composition of products depends heavily on reaction conditions like temperature and time. researchgate.net |

The functionalization of the adamantane skeleton presents a challenge due to the strength of its C-H bonds; the tertiary C-H bond dissociation energy is approximately 99 kcal/mol. acs.org However, modern catalytic methods have enabled the direct and selective functionalization of these bonds, often with high tolerance for existing functional groups like ethers. chemrxiv.orgchemrxiv.org

A prominent strategy involves a dual catalyst system using photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgchemrxiv.org This approach demonstrates excellent chemoselectivity for the strong tertiary C-H bonds of adamantanes, even in the presence of weaker C-H bonds elsewhere in the molecule. acs.orgchemrxiv.org For a substrate like this compound, such catalytic systems could selectively functionalize the remaining tertiary C-H position (C7) or the secondary methylene (B1212753) (CH₂) groups without cleaving the ether bond. The versatility of this method has been highlighted by the successful derivatization of a broad scope of diamondoids and adamantane-containing drugs. chemrxiv.orgchemrxiv.org

Researchers have developed specific amine-based HAT catalysts that, when used with a photocatalyst, provide an unprecedented selectivity profile based on polar effects rather than solely on bond dissociation energy differences. chemrxiv.org This allows for the direct alkylation of the adamantane core in polyfunctional substrates. acs.orgresearchgate.net For instance, an adamantane ester substrate with an additional tertiary site was observed to undergo alkylation exclusively on the adamantane group. acs.org

Catalytic oxidation is another route for functionalization. Using a dimethylglyoxime (B607122) and copper dichloride complex as a catalyst, adamantane can be oxidized by hydrogen peroxide to a mixture of tri-, tetra-, and penta-oxygenated products, predominantly polyols. mdpi.com The depth of oxidation depends on the reaction conditions, demonstrating that the adamantane cage can be extensively functionalized catalytically. mdpi.com

The table below details findings from catalytic functionalization studies on adamantane substrates.

Table 2: Catalytic C-H Functionalization of Adamantane Derivatives| Substrate Type | Catalyst System | Reaction Type | Key Observation | Yield |

|---|---|---|---|---|

| Adamantanes | Photoredox catalyst + H-atom transfer (HAT) catalyst | C-H Alkylation | High chemoselectivity for strong 3° C-H bonds. acs.orgchemrxiv.org | 57-94% researchgate.net |

| Boc-protected rimantadine (B1662185) derivative | Ir-2/Q-3 | C-H Alkylation | Monoalkylation at the 3° position of the adamantane core with no functionalization at the α-amino methine position. acs.org | 68% acs.org |

| Adamantane ester | Ir-2/Q-3 | C-H Alkylation | Selective alkylation on the adamantane group over another tertiary site. acs.org | 70% acs.org |

| Adamantane | Cu₂Cl₄·2DMG complex / H₂O₂ | Oxidation | Full conversion to a mixture of tri-, tetra-, and penta-oxygenated products. mdpi.com | 72% (total) mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methoxy 3,5 Dimethyladamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Chemical Shifts and Coupling Analysis in Adamantane (B196018) Ethers

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Methoxy-3,5-dimethyladamantane

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methoxy (B1213986) (–OCH₃) | ~3.3 - 4.0 | Singlet |

| Adamantane Cage Protons | ~1.5 - 2.5 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Chemical Shifts and Multiplicity

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the adamantane cage, certain carbon atoms may be chemically equivalent and thus produce a single signal. chemicalbook.com The carbon of the methoxy group will appear significantly downfield, typically in the range of 50-80 ppm. oregonstate.eduwisc.edu The quaternary carbons at positions 1, 3, and 5 will also have distinct chemical shifts. The carbon atoms of the two methyl groups at positions 3 and 5 are equivalent and will produce a single signal in the alkane region (10-50 ppm). oregonstate.edu The remaining methylene (B1212753) (CH₂) and methine (CH) carbons of the adamantane cage will appear at characteristic chemical shifts, with their multiplicity (quartet, triplet, doublet, singlet) in an off-resonance decoupled spectrum revealing the number of attached protons. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Methoxy (–OCH₃) | 50 - 80 |

| C1 (Quaternary) | 70 - 80 |

| C3, C5 (Quaternary) | 30 - 40 |

| Methyl (–CH₃) | 10 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., NOESY) for Spatial Relationships

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule, which is not evident from 1D NMR alone. numberanalytics.comwikipedia.org In a NOESY experiment on this compound, cross-peaks would be observed between protons that are close to each other in space, typically within 5 Å. nanalysis.com For instance, correlations would be expected between the methoxy protons and the protons on the adamantane cage that are in close spatial proximity. This can help to confirm the stereochemistry and the three-dimensional structure of the molecule in solution. libretexts.orgresearchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pubslideshare.net The IR spectrum of this compound would be characterized by several key absorption bands. A strong C–O stretching vibration for the ether linkage is expected in the region of 1050-1250 cm⁻¹. libretexts.org The spectrum will also show characteristic C–H stretching and bending vibrations for the alkane-like adamantane cage and the methyl groups in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. nih.govresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C–O (Ether) | Stretching | 1050 - 1250 |

| C–H (Alkane) | Stretching | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. researchgate.net The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. Due to the stability of the adamantane cage, the molecular ion peak is expected to be relatively intense. researchgate.netnih.gov Common fragmentation pathways for adamantane derivatives often involve the loss of substituents or fragmentation of the cage itself. libretexts.org For this compound, characteristic fragments could arise from the loss of a methoxy radical (•OCH₃) or a methyl radical (•CH₃).

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Identity |

|---|---|---|

| [C₁₃H₂₂O]⁺ | 194.31 | Molecular Ion (M⁺) |

| [M - CH₃]⁺ | 179 | Loss of a methyl group |

| [M - OCH₃]⁺ | 163 | Loss of a methoxy group |

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Computational and Theoretical Investigations of 1 Methoxy 3,5 Dimethyladamantane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are instrumental in elucidating the fundamental electronic characteristics and thermodynamic stability of 1-methoxy-3,5-dimethyladamantane.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For adamantane (B196018) derivatives, DFT calculations can determine optimized geometries, bond lengths, bond angles, and electronic properties like dipole moments and molecular orbital energies. epstem.net While specific DFT studies on this compound are not extensively reported in the provided results, the principles can be applied. For the parent adamantane molecule, electron diffraction and X-ray crystallography have established its Td symmetry, with C-C bond lengths of 1.54 Å and C-H distances of 1.112 Å. wikipedia.org

DFT calculations would allow for a detailed analysis of how the methoxy (B1213986) and dimethyl substitutions affect the geometry and electronic distribution of the adamantane cage. These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data for validation. epstem.netdntb.gov.ua The stability of adamantane itself is well-known, and it is considered the most stable isomer of C10H16. wikipedia.org DFT can quantify the strain energy, which for adamantane is relatively low despite its rigid structure. acs.org

Table 1: Representative Ground State Properties from DFT Calculations

| Property | Value (Representative) |

| Optimized C-C bond length (cage) | ~1.54 Å |

| Optimized C-O bond length | Varies with method |

| Dipole Moment | Non-zero due to ether |

| HOMO-LUMO Energy Gap | Calculable |

| Note: The values in this table are illustrative and would require specific DFT calculations for this compound for precise figures. |

Conformational Analysis and Energy Landscapes of Adamantane Ethers

The adamantane framework is exceptionally rigid, limiting its conformational flexibility. wikipedia.orgyoutube.com However, the substituent groups, in this case, the methoxy and methyl groups, can exhibit rotational freedom. A conformational analysis of this compound would primarily focus on the rotation around the C-O bond of the methoxy group.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a vital tool for understanding the intricate details of chemical reactions, including the formation of adamantane ethers like this compound.

Computational Elucidation of Reaction Pathways

The synthesis of adamantane ethers can proceed through various routes. researchgate.net Computational modeling can elucidate the step-by-step mechanism of these reactions. For instance, in a Williamson ether synthesis-type reaction involving an adamantyl halide and a methoxide (B1231860), theoretical calculations can map out the entire reaction pathway. This includes identifying the structures of reactants, products, and any intermediates or transition states.

The formation of the adamantyl cation is a common intermediate in many reactions involving adamantane. wikipedia.org The stability of this cation, which can be calculated computationally, plays a crucial role in the reaction mechanism. For reactions involving more complex rearrangements, computational studies can help to distinguish between different possible pathways by comparing their energetic profiles. nih.gov

Activation Energies and Reaction Dynamics

A key aspect of understanding reaction mechanisms is the determination of activation energies. numberanalytics.com The activation energy is the energy barrier that must be overcome for a reaction to occur. Computational methods, such as DFT, can be used to calculate the energies of the transition states, which correspond to the top of the activation energy barrier. numberanalytics.com

By comparing the calculated activation energies for different potential reaction pathways, chemists can predict which pathway is more likely to occur. For example, in the synthesis of this compound, different approaches (e.g., starting from 1-bromo-3,5-dimethyladamantane (B142378) or through a carbocation intermediate) will have different activation energies. sigmaaldrich.com Molecular dynamics simulations can further provide insights into the real-time motion of atoms during a reaction, offering a more complete picture of the reaction dynamics.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | [Structure Description] | Value |

| Proton transfer | [Structure Description] | Value |

| Note: This table is a template. Actual values would be derived from specific quantum chemical calculations for the reaction of interest. |

Analysis of Intermolecular Interactions and Supramolecular Assembly

The adamantane cage is a key building block in supramolecular chemistry due to its ability to form stable host-guest complexes. nih.gov The study of intermolecular interactions is crucial for understanding how this compound molecules interact with each other and with other molecules.

These interactions are primarily driven by weak non-covalent forces, such as van der Waals forces and, in the case of adamantane ethers, hydrogen bonding (if a suitable donor is present) and dipole-dipole interactions. nih.govmdpi.com The lipophilic nature of the adamantane core makes it an excellent guest for hydrophobic cavities, such as those of cyclodextrins and cucurbiturils. acs.orgacs.org

Computational methods can be used to model and quantify these intermolecular interactions. For example, calculations can determine the binding energy of a this compound molecule within a host molecule. Hirshfeld surface analysis is a computational tool that can visualize and quantify intermolecular contacts in a crystal structure, providing insights into the packing of molecules. mdpi.comnih.govresearchgate.net Understanding these interactions is fundamental for the design of new materials and drug delivery systems based on adamantane derivatives. rsc.org

Hydrogen Bonding and Dispersion Interactions in Adamantane Crystals

While specific crystal structure data for this compound is not available, studies on adamantane itself highlight the importance of weak C-H···H-C contacts and van der Waals forces, which are types of dispersion interactions, in governing its crystal packing. For a molecule like this compound, the methoxy group (-OCH₃) could potentially act as a weak hydrogen bond acceptor. Theoretical calculations would be necessary to determine the geometric and energetic parameters of any such C-H···O interactions. These interactions, combined with the dispersion forces between the bulky adamantyl cages, would be the primary determinants of the solid-state architecture.

Quantification of Interaction Energies (e.g., via Energy Decomposition Analysis)

Energy Decomposition Analysis (EDA) is a computational method used to dissect the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. For a hypothetical dimer of this compound, EDA could quantify the contributions of the different forces holding the molecules together.

A representative breakdown of interaction energy components for a non-covalent complex, as would be determined by an EDA calculation, is shown in the table below. Please note, this is a generalized example, as specific data for this compound is not available.

| Interaction Energy Component | Typical Contribution | Description |

| Electrostatic | Favorable | The classical Coulombic interaction between the charge distributions. |

| Exchange-Repulsion (Pauli) | Unfavorable | Arises from the Pauli exclusion principle, preventing electron clouds from overlapping. |

| Polarization | Favorable | The distortion of the electron cloud of one molecule by the other. |

| Dispersion | Favorable | Arises from instantaneous fluctuations in electron density (van der Waals forces). |

Simulation of Molecular Dynamics and Dynamic Behavior

Molecular dynamics (MD) simulations could provide insight into the dynamic behavior of this compound in various environments (e.g., in solution or as a melt). MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, diffusion, and interactions with surrounding molecules. For a molecule with a rigid adamantane core, MD simulations would be particularly useful for examining the rotational dynamics of the methoxy and methyl substituents.

Applications of Adamantane Ether Derivatives in Advanced Materials and Chemical Technologies

Design and Synthesis of Polymeric Materials Incorporating Adamantane (B196018) Ether Units

The incorporation of adamantane units into polymer backbones or as pendant groups is a well-established strategy for enhancing the properties of materials. The rigid, bulky nature of the adamantane cage can significantly increase the glass transition temperature (Tg), improve thermal stability, and modify the solubility and mechanical properties of polymers.

Adamantane ethers like 1-Methoxy-3,5-dimethyladamantane are recognized as intermediates in the synthesis of advanced materials and polymers. The general approach to creating these polymers involves integrating the adamantane moiety into common polymer chains. For instance, adamantane-functionalized poly(2-oxazoline)s have been synthesized, demonstrating how these bulky groups can be appended to a polymer backbone. While not specifying the methoxy (B1213986) derivative, this research illustrates a common synthetic route where an initial polymer with reactive ester side chains is modified through amidation with an adamantane-containing amine. This post-polymerization modification allows for precise control over the amount of adamantane incorporated.

The introduction of the this compound unit would be expected to confer high thermal stability and specific solubility characteristics to the resulting polymer. The methoxy group, compared to more reactive functional groups, offers a degree of chemical inertness that is desirable in materials designed for harsh environments.

Table 1: General Approaches for Adamantane Polymer Synthesis

| Polymer Type | Synthesis Strategy | Resulting Property Enhancement |

|---|---|---|

| Polyacrylates/Polymethacrylates | Free-radical polymerization of adamantyl (meth)acrylate monomers | Increased thermal stability, altered refractive index |

| Poly(2-oxazoline)s | Post-polymerization modification of a copolymer with adamantane-containing molecules | Tunable solution properties, stimuli-responsiveness |

Role in Catalysis and Organometallic Chemistry

The utility of adamantane derivatives in catalysis often stems from their defined and rigid steric profile, which can influence the selectivity of chemical reactions.

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. The sterically demanding yet conformationally rigid framework of adamantane makes its derivatives attractive candidates for ligand synthesis. By positioning a coordinating group on the adamantane scaffold, it is possible to create a well-defined steric environment around a metal center.

However, specific examples of this compound being used as a ligand in metal catalysis are not widely documented in the available literature. Its potential lies in the ether's oxygen atom acting as a Lewis basic site for metal coordination. The two methyl groups at the 3 and 5 positions would create a specific steric pocket, which could, in theory, influence substrate approach and product selectivity in a catalytic cycle. This remains a prospective area for research.

While many adamantane derivatives are used in or are the products of catalytic reactions, this compound is noted more for its stability than its reactivity. Research comparing it to other methoxy-containing compounds, such as 1-methoxy-3,5-dimethyl-2-nitrobenzene, highlights that the methoxy group on the adamantane cage is significantly more stable. The rigid structure appears to shield the group from demethylation under conditions that would cleave it from a more flexible or electronically accessible backbone.

This inherent stability suggests that this compound is not typically used as a substrate in catalytic oxidation or functionalization unless under harsh conditions. Its value lies more in its role as a stable building block. For comparison, the parent hydrocarbon, 1,3-dimethyladamantane (B135411), can undergo oxidation in the presence of specific catalysts to yield products like 3,5-dimethyladamantan-1-ol.

Contributions to Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The lipophilic and geometrically defined nature of the adamantane cage makes it an archetypal "guest" molecule in host-guest chemistry.

Adamantane derivatives are known to form stable inclusion complexes with host molecules like cyclodextrins. The hydrophobic adamantane moiety fits snugly into the nonpolar cavity of the cyclodextrin, driven by the hydrophobic effect in aqueous solutions. This interaction has been used to create stimuli-responsive polymer systems. For example, polymers decorated with pendant adamantane groups can have their solubility and phase transition temperature tuned by the addition of cyclodextrin, which encapsulates the adamantane units and alters their interaction with the solvent.

This compound is considered a valuable structural modifier, and its potential in supramolecular chemistry is significant. The adamantane core provides the necessary bulk and hydrophobicity for host-guest interactions, while the methoxy group fine-tunes its polarity and hydrogen-bonding capability. This allows it to serve as a guest molecule where the ether functionality can provide a secondary interaction site, potentially influencing the orientation and stability of the resulting supramolecular assembly.

Specialized Chemical and Material Science Applications

Beyond the broader areas, adamantane ethers have found use in more specialized applications.

In analytical chemistry, a reference standard is a highly purified compound used to calibrate instruments and quantify or identify other substances. Adamantane itself is frequently used as a reference standard in solid-state NMR spectroscopy for chemical shift referencing due to its sharp, well-defined signal.

This compound is available commercially as a high-purity (95%) analytical chemical, indicating its use in such applications. myskinrecipes.com Its physical and spectroscopic properties make it suitable as a standard. The rigid, non-aromatic cage structure gives rise to signals in ¹H and ¹³C NMR spectra that are typically sharp and located in regions with minimal overlap from many other common organic functional groups. The high symmetry of the substituted adamantane core simplifies the spectrum, making peak assignment more straightforward.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Methoxy (-OCH₃) | ~3.2 - 3.4 | Singlet | Typical shift for a methyl ether, no adjacent protons. |

| Methyl (-CH₃) | ~0.8 - 1.2 | Singlet | Methyl groups on a quaternary carbon of the adamantane cage. |

The distinct and predictable signals, particularly the sharp singlets for the methoxy and methyl groups, combined with its thermal stability, would also make this compound a potential reference standard in other techniques like Gas Chromatography (GC).

Potential in Energy Storage and High-Performance Fluids (e.g., Lubricants, Fuels)

The unique structural characteristics of the adamantane cage, a rigid and highly symmetrical diamondoid hydrocarbon, have led to extensive research into its derivatives for various applications in advanced materials. The incorporation of an adamantane moiety into a molecule can significantly enhance its thermal stability, resistance to oxidation, and provide a high density. timeshighereducation.com These properties are particularly desirable in the formulation of high-performance fluids, such as lubricants and fuels, as well as in the development of materials for energy storage applications. While direct and extensive research on this compound for these specific applications is not widely available in public literature, its potential can be inferred from the known properties of the adamantane core and the influence of its ether and alkyl functionalities.

The adamantane structure is exceptionally stable, with a high melting point of 270 °C, which is significantly higher than other hydrocarbons with the same molecular weight. wikipedia.org This inherent thermal stability is a key attribute for high-performance lubricants that need to operate under extreme temperatures. timeshighereducation.com The rigid, strain-free cage structure of adamantane contributes to the stability of its derivatives. timeshighereducation.com

Research conducted at Samara State Technical University has shown that adamantane-containing esters are significantly superior to conventional oils for heat-stressed gas turbine engines, capable of long-term performance at temperatures exceeding 240°C. timeshighereducation.com The presence of the adamantane fragment is noted to increase both the thermal stability and the resistance to oxidation of the substance, which are critical for high-performance oils. timeshighereducation.com While this compound is an ether rather than an ester, the fundamental contribution of the adamantane scaffold to thermal and oxidative stability is expected to be similar. The methoxy and dimethyl groups would influence properties such as viscosity, volatility, and solubility.

In the context of fuels, adamantane and its alkyl derivatives are recognized as high-energy-density fuels. researchgate.netresearchgate.net Their caged hydrocarbon structure provides a higher density and volumetric net heat of combustion compared to conventional jet and diesel fuels. researchgate.netdoi.org For instance, the addition of adamantane to diesel fuel has been shown to significantly reduce its sooting tendency. researchgate.net Dimethyl-adamantane fuels, synthesized through solvent-free rearrangement, exhibit high density and good low-temperature fluidity, with properties varying based on the position of the methyl groups. researchgate.net It is plausible that this compound could also serve as a high-density fuel component or additive, with the methoxy group potentially influencing its combustion characteristics.

Below is a table summarizing the properties of related adamantane derivatives, which can provide an indication of the expected characteristics of this compound as a high-performance fluid.

| Property | 1,3-Dimethyladamantane | 1-Bromo-3,5-dimethyladamantane (B142378) | Adamantane |

| Molecular Formula | C12H20 | C12H19Br | C10H16 |

| Molar Mass ( g/mol ) | 164.29 | 243.18 | 136.24 |

| Boiling Point (°C) | Not specified | 201 | Sublimes |

| Melting Point (°C) | Not specified | Not specified | 270 |

| Density (g/mL at 25°C) | Not specified | 1.224 | 1.07 |

| Refractive Index (n20/D) | Not specified | 1.52 | 1.568 |

Data sourced from various chemical suppliers and databases. wikipedia.orgrsc.org

The application of adamantane derivatives in energy storage is a more nascent field of research. However, the electrochemical stability of the adamantane cage could make its derivatives suitable as components in electrolytes for batteries or as high-performance dielectric materials in capacitors. The rigidity and insulating nature of the hydrocarbon framework could help in preventing electrochemical decomposition at high voltages.

While no direct studies on this compound for energy storage were identified, the broader category of adamantane derivatives is listed in materials for new energy technologies, including lithium-ion batteries. researchgate.net The specific role of these derivatives is not detailed, but it could range from being part of the electrolyte solvent to being incorporated into the structure of polymer electrolytes or as additives to improve safety and performance. The methoxy group in this compound could enhance its solubility in polar organic solvents commonly used in battery electrolytes, while the dimethyladamantane core would provide the requisite thermal and electrochemical stability.

Further research is necessary to fully elucidate the potential of this compound in these advanced applications. However, the established benefits of the adamantane scaffold in related fields provide a strong rationale for its investigation as a component in next-generation energy storage systems and high-performance fluids.

Emerging Research Frontiers and Future Perspectives for 1 Methoxy 3,5 Dimethyladamantane

Development of Novel Green Chemistry Approaches for Adamantane (B196018) Ether Synthesis

The synthesis of adamantane ethers has traditionally relied on methods that can be harsh and environmentally taxing. However, the principles of green chemistry are driving the development of more benign and efficient synthetic routes. A significant area of focus is the replacement of hazardous reagents with greener alternatives and the use of catalytic systems that minimize waste and energy consumption.

One promising green reagent is dimethyl carbonate (DDC), which has emerged as a non-toxic alternative to conventional methylating agents like dimethyl sulfate (B86663) and methyl halides. taylorfrancis.com The synthesis of ethers using DMC can be achieved through various catalytic systems. taylorfrancis.com For the synthesis of adamantane ethers, this approach would involve the reaction of a corresponding dimethyladamantanol with DMC. The reaction mechanism typically involves a nucleophilic attack on the DMC molecule, facilitated by a catalyst. rsc.org

A variety of catalysts have been explored for DMC-mediated etherification, including:

Potassium carbonate taylorfrancis.com

Ionic liquids taylorfrancis.com

Calcined Mg-Al hydrotalcites taylorfrancis.com

Zeolites such as NaX taylorfrancis.com

These catalysts offer advantages such as reusability and improved reaction efficiency under milder conditions. For instance, the use of solid acid catalysts is gaining traction as they can be easily separated from the reaction mixture, simplifying purification and reducing waste. justia.com While direct synthesis of 1-methoxy-3,5-dimethyladamantane using these specific green methods is a subject for further dedicated research, the existing studies on other ether syntheses provide a strong foundation for its development.

Table 1: Comparison of Catalytic Systems for Green Ether Synthesis

| Catalyst Type | Example | Key Advantages | Reference |

|---|---|---|---|

| Inorganic Base | Potassium Carbonate | Low cost, readily available | taylorfrancis.com |

| Ionic Liquid | Various | Tunable properties, low vapor pressure | taylorfrancis.com |

| Solid Acid | Zeolite NaX, Mg-Al Hydrotalcites | Reusable, easy separation, environmentally benign | taylorfrancis.comjustia.com |

| Phase Transfer Catalyst | Tetrabutylammonium bromide | Enhances reaction rates in biphasic systems | taylorfrancis.com |

The development of these green synthetic methods aligns with the broader goal of creating more sustainable chemical processes. Future research will likely focus on optimizing these catalytic systems for adamantane ether synthesis to achieve high yields and selectivity under even milder and more environmentally friendly conditions.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of this compound. Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. katsura-chemical.co.jpagcbio.com This approach is increasingly being adopted in chemical synthesis, with advanced spectroscopic techniques at its core.

For the synthesis of adamantane ethers, real-time monitoring can provide invaluable insights. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, particularly with attenuated total reflection (ATR) probes, allow for the in-situ tracking of reactant consumption and product formation. katsura-chemical.co.jpresearchgate.net By inserting a probe directly into the reaction vessel, chemists can continuously monitor the vibrational frequencies of functional groups, observing the disappearance of the hydroxyl group of the adamantanol precursor and the appearance of the ether linkage in real-time. irdg.orgscilit.com

Key Spectroscopic Probes for Real-Time Monitoring:

FT-IR (ATR): Enables continuous monitoring of functional group changes directly in the reaction mixture, providing kinetic data and insight into reaction progress. katsura-chemical.co.jpresearchgate.net

In-situ NMR Spectroscopy: Offers detailed structural information about reactants, intermediates, and products as the reaction proceeds. rsc.orgwiley.com This is particularly useful for elucidating complex reaction mechanisms and identifying transient species that would be missed by traditional offline analysis. wiley.com

Raman Spectroscopy: Complements IR spectroscopy and is particularly useful for monitoring reactions in aqueous media and for studying symmetric vibrations. irdg.org

The data obtained from these real-time spectroscopic methods can be used to build kinetic models, optimize reaction conditions (e.g., temperature, catalyst loading, reagent addition rates), and ensure consistent product quality. nih.gov The integration of these advanced analytical tools is transforming chemical synthesis from a series of discrete steps to a continuously monitored and controlled process.

Integration of Artificial Intelligence and Machine Learning in Adamantane Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, accelerating the discovery and development of new molecules and materials. researchgate.net In the context of adamantane research, AI and ML are being applied to predict molecular properties, design novel derivatives, and even plan synthetic routes.

Machine learning models, particularly deep neural networks, can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, un-synthesized compounds. researchgate.netresearchgate.net For adamantane derivatives, this could involve predicting properties such as solubility, lipophilicity, and binding affinity to biological targets, thereby guiding the design of new molecules with desired attributes.

Furthermore, generative AI models can explore vast chemical spaces to design novel adamantane-based structures with specific functionalities. nih.gov These models can be constrained by synthetic accessibility, ensuring that the generated molecules can be practically synthesized. The integration of AI with automated synthesis platforms creates a closed-loop system where molecules are designed, synthesized, and tested in an iterative cycle, significantly accelerating the research and development process. nih.gov

Applications of AI/ML in Adamantane Research:

| Application Area | Description | Potential Impact |

| Property Prediction | ML models predict physicochemical and biological properties of adamantane derivatives. | Reduces the need for extensive experimental screening, saving time and resources. |

| De Novo Design | Generative AI designs novel adamantane structures with desired properties. | Expands the accessible chemical space and identifies novel candidates for various applications. |

| Synthesis Planning | AI algorithms predict optimal synthetic routes for target adamantane compounds. | Streamlines the synthesis process and identifies more efficient and sustainable routes. |

| Process Optimization | ML models analyze real-time data from spectroscopic probes to optimize reaction conditions. | Improves reaction yields, reduces byproducts, and enhances process robustness. |

The synergy between AI and experimental chemistry holds immense promise for advancing our understanding and application of adamantane compounds like this compound.

Exploration of Adamantane Ethers in Optoelectronic and Nanomaterial Applications

The unique, rigid, and bulky nature of the adamantane cage makes it an attractive building block for advanced materials. katsura-chemical.co.jp Adamantane-based polymers, for instance, have been investigated for applications such as coatings for touchscreens due to their potential to improve thermal and mechanical properties. katsura-chemical.co.jp The incorporation of adamantane ethers into polymers and other materials could further tune their properties for specific applications.

In the field of optoelectronics, functionalized adamantanes are being explored for their potential to create materials with tailored electronic and optical properties. While pristine adamantane is an insulator with a large bandgap, theoretical and experimental studies have shown that functionalization can tune these properties. For example, doping adamantane with heteroatoms can significantly reduce the energy gap and shift the absorption spectrum, which is relevant for applications such as dyes and organic electronics. nih.gov The methoxy (B1213986) and dimethyl groups on this compound could influence the electronic properties of materials in which it is incorporated.

Adamantane derivatives also serve as building blocks for self-assembling nanostructures. irdg.org Their rigid structure can direct the formation of ordered molecular crystals. Adamantane's cage-like structure allows for the incorporation of guest molecules, which has potential applications in nanotechnology. katsura-chemical.co.jp The exploration of adamantane ethers in these areas is still in its early stages, but the foundational research on other adamantane derivatives suggests a promising future. For example, fullerene derivatives containing an adamantane group have shown high electron mobility and thermal stability, making them suitable for organic field-effect transistors and organic solar cells. wiley.com

Potential Applications in Advanced Materials:

Organic Light-Emitting Diodes (OLEDs): As hosts or charge-transporting materials.

Organic Photovoltaics (OPVs): As acceptor materials or additives to improve morphology and stability. wiley.com

Nanomaterials: As building blocks for self-assembled structures and functional nanoparticles. irdg.org

Advanced Polymers: To enhance thermal stability, mechanical strength, and optical properties. katsura-chemical.co.jp

Future research will likely focus on synthesizing and characterizing novel polymers and nanomaterials incorporating this compound and other adamantane ethers to unlock their full potential in these high-technology fields.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-Methoxy-3,5-dimethyladamantane, and how do reaction parameters influence yield?

- Answer : While direct evidence on this compound is limited, analogous protocols for halogenated adamantane derivatives (e.g., 1-bromo-3,5-dimethyladamantane) suggest nucleophilic substitution (e.g., SN2) using methoxide ions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., diphenyl ether or propylene glycol) enhance nucleophilicity and reaction efficiency, as observed in Memantine synthesis .

- Temperature : Elevated temperatures (160–170°C) are critical for overcoming adamantane’s steric hindrance, similar to amination reactions .

- Molar ratios : Optimizing the methoxide-to-precursor ratio (e.g., 1:3–4) minimizes side reactions, as seen in urea/thiourea-mediated amination .

Q. Which analytical techniques are pivotal for structural confirmation of this compound, and how are spectral ambiguities resolved?

- Answer :

- IR spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1050–1150 cm⁻¹ for methoxy) .

- NMR spectroscopy : Distinguishes methoxy protons (singlet at δ ~3.3 ppm in ¹H NMR) from hydroxyl or amino analogs. ¹³C NMR confirms quaternary carbons in the adamantane core .

- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 206 for C₁₃H₂₂O⁺) and fragmentation patterns .

- Cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) are resolved by repeating experiments under standardized conditions and comparing with computational simulations .

Advanced Research Questions

Q. How can conflicting reports on reaction yields for adamantane derivatives inform the optimization of this compound synthesis?

- Answer : Discrepancies in yields (e.g., 68.8% vs. 82.44% in Memantine synthesis via urea vs. thiourea) highlight the importance of:

- Reagent choice : Methoxide’s nucleophilicity and steric bulk may require tailored solvents (e.g., propylene glycol for improved solubility) .

- Catalyst systems : While not explicitly reported in evidence, phase-transfer catalysts could enhance methoxide availability in biphasic systems.

- Byproduct analysis : TLC or GC-MS monitors intermediate formation (e.g., elimination products), guiding real-time adjustments .

Q. What mechanistic insights explain the regioselective introduction of methoxy groups at the 1-position of 3,5-dimethyladamantane?

- Answer :

- Steric and electronic factors : The 1-position’s accessibility in adamantane’s rigid cage favors substitution. Methoxide’s nucleophilicity is modulated by solvent polarity and temperature, as seen in bromo-to-amine conversions .

- Transition-state stabilization : Polar solvents stabilize charge development during the SN2-like displacement of halide leaving groups .

- Computational modeling : DFT studies (not in evidence) could predict activation barriers, aiding in solvent/reagent selection.

Q. How should researchers address contradictions in reported reaction conditions when adapting protocols for this compound?

- Answer :

- Systematic variation : Test solvent (e.g., diphenyl ether vs. propylene glycol), temperature (160–180°C), and stoichiometry in a factorial design .

- Data triangulation : Cross-reference spectral data with literature on analogous derivatives (e.g., 1-hydroxy-3,5-dimethyladamantane) to validate structural assignments .

- Reproducibility checks : Replicate high-yield conditions (e.g., 82.44% with thiourea in Memantine synthesis) using methoxide, adjusting for differences in nucleophile strength .

Methodological Considerations

- Yield optimization : Prioritize solvents with high boiling points (e.g., diphenyl ether, 170°C) to sustain reaction temperatures without decomposition .

- Safety protocols : Handle methoxide precursors (e.g., NaOMe) under inert atmospheres to prevent moisture-induced side reactions.

- Regulatory compliance : Ensure purity standards (e.g., USP/EP guidelines) by coupling preparative chromatography (HPLC) with spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。